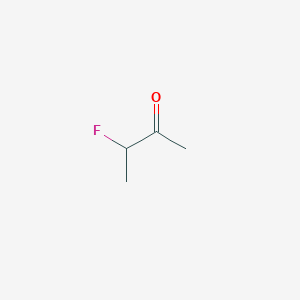
Quinoline-4-carbohydrazide
Overview
Description
Quinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family, characterized by the presence of a carbohydrazide group at the fourth position of the quinoline ring. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .
Mechanism of Action
Target of Action
Quinoline-4-carbohydrazide has been found to interact with various targets. For instance, it has shown good interaction with the crystal structure of Mycobacterium tuberculosis protein . It has also been suggested that it may act as an inhibitor of microbial DNA-gyrase .
Mode of Action
For instance, when interacting with the Mycobacterium tuberculosis protein, it may inhibit its function, thereby exerting its antimicrobial effects .
Biochemical Pathways
It is suggested that it may affect the pathways related to the function of its targets, such as the dna-gyrase in microbes
Pharmacokinetics
It is known that the compound fulfills admet characteristics in silico experiments . This suggests that it may have suitable bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with its targets. For example, by inhibiting the function of the Mycobacterium tuberculosis protein, it may exert antimicrobial effects
Biochemical Analysis
Biochemical Properties
Quinoline-4-carbohydrazide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with epidermal growth factor receptor kinase, where this compound acts as an inhibitor. This interaction is significant because epidermal growth factor receptor kinase is involved in cell motility, cell cycle regulation, and apoptosis activation. By inhibiting this enzyme, this compound can modulate these critical cellular processes .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. In particular, it has demonstrated significant antiproliferative activity against breast carcinoma cells. This compound induces cell cycle arrest at the G1 phase and promotes apoptosis by upregulating p53 and initiator caspase 9. These effects highlight the compound’s potential as an anticancer agent, as it can effectively inhibit the growth and survival of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to epidermal growth factor receptor kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound upregulates the expression of pro-apoptotic genes such as p53 and caspase 9, leading to increased apoptosis in cancer cells. These molecular interactions underscore the compound’s potential as a therapeutic agent for cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound can be effective over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by liver enzymes, which convert it into active metabolites that exert its biological effects. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound within the body is an important factor in determining its efficacy and safety as a therapeutic agent .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it interacts with target biomolecules. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of quinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:
Quinoline-4-carboxylic acid+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes utilized to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-amine derivatives.
Substitution: Various quinoline derivatives with different functional groups.
Scientific Research Applications
Quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Quinoline-3-carbohydrazide: Similar structure but with the carbohydrazide group at the third position.
Quinoline-4-carboxylic acid: Lacks the carbohydrazide group.
Trifluoromethyl quinoline-3-carbohydrazide: Contains a trifluoromethyl group, enhancing its antimicrobial properties.
Uniqueness: Quinoline-4-carbohydrazide is unique due to its specific positioning of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its derivatives exhibit potent anticancer and antimicrobial properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWKEFDYIVVJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388409 | |
| Record name | quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29620-62-0 | |
| Record name | quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















